2-(Hexadecylamino)naphthalene-1,4-dione
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Overview
Description
2-(Hexadecylamino)naphthalene-1,4-dione is a synthetic organic compound with the molecular formula C26H39NO2. It is a derivative of naphthoquinone, characterized by the presence of a hexadecylamino group at the second position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylamino)naphthalene-1,4-dione typically involves the reaction of 2-amino-naphthalene-1,4-dione with hexadecylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
2-(Hexadecylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hexadecylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with the electron transport chain, leading to the generation of reactive oxygen species. This results in oxidative stress and cell damage, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecylamino)naphthoquinone
- 2-(Octadecylamino)naphthalene-1,4-dione
- 2-(Dodecylamino)naphthalene-1,4-dione
Uniqueness
2-(Hexadecylamino)naphthalene-1,4-dione is unique due to its specific hexadecylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
38528-34-6 |
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Molecular Formula |
C26H39NO2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-(hexadecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C26H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-21-25(28)22-18-15-16-19-23(22)26(24)29/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
InChI Key |
BHKFWBRYUHZFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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